molecular formula C13H18N2O4 B3002706 Tert-butyl 2-(2-(methoxycarbonyl)-phenyl)hydrazinecarboxylate CAS No. 1824102-83-1

Tert-butyl 2-(2-(methoxycarbonyl)-phenyl)hydrazinecarboxylate

Cat. No.: B3002706
CAS No.: 1824102-83-1
M. Wt: 266.297
InChI Key: ADDSKAVALROMQK-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-(methoxycarbonyl)-phenyl)hydrazinecarboxylate is a hydrazinecarboxylate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group and a methoxycarbonyl-substituted phenyl ring. This compound is structurally significant in organic synthesis, particularly in the preparation of peptidomimetics, heterocycles, and biologically active molecules. The Boc group enhances solubility in organic solvents and stabilizes the hydrazine moiety during multi-step reactions . The methoxycarbonyl group at the ortho position of the phenyl ring influences electronic and steric properties, impacting reactivity in condensation or cyclization reactions.

Synthetic routes often involve coupling tert-butyl carbazate with activated carbonyl derivatives. For example, HATU-mediated amidation in anhydrous dimethylformamide (DMF) is a common method, yielding high purity products (up to 92% yield) . Analytical characterization includes ¹H/¹³C NMR, IR (showing N-H and C=O stretches), and mass spectrometry .

Properties

IUPAC Name

methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-14-10-8-6-5-7-9(10)11(16)18-4/h5-8,14H,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDSKAVALROMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC1=CC=CC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-(methoxycarbonyl)-phenyl)hydrazinecarboxylate typically involves the reaction of tert-butyl carbazate with a suitable phenyl derivative. One common method involves the use of a palladium-catalyzed cross-coupling reaction between tert-butyl carbazate and a vinyl halide, leading to the formation of N-Boc-N-alkenylhydrazines . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, better control over reaction conditions, and scalability . The use of flow microreactors allows for continuous production, which is more sustainable and cost-effective compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-(methoxycarbonyl)-phenyl)hydrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium, platinum). Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents such as ethanol or methanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced hydrazine derivatives, and substitution reactions can result in various substituted hydrazinecarboxylates.

Scientific Research Applications

Synthesis and Chemical Properties

Tert-butyl 2-(2-(methoxycarbonyl)-phenyl)hydrazinecarboxylate belongs to the class of hydrazine derivatives, which are known for their diverse reactivity and biological activities. The synthesis typically involves the reaction of tert-butyl hydrazinecarboxylate with methoxycarbonyl-substituted phenyl compounds. The resulting compound features a tert-butyl group that enhances lipophilicity, making it suitable for various applications in drug development and agrochemicals.

Research indicates that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria, making it a candidate for developing new antibiotics.
  • Anticancer Activity : Similar compounds have shown promise in targeting cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Medicinal Chemistry Applications

The unique structure of this compound allows for modifications that can enhance its pharmacological profile. Some notable applications include:

  • Drug Design : Its derivatives can be synthesized to optimize binding affinity to biological targets, particularly enzymes involved in metabolic pathways.
  • Neuroprotective Agents : There is potential for this compound to be developed into neuroprotective agents due to its ability to interact with neurotransmitter systems.

Agrochemical Applications

In agrochemistry, the lipophilic nature of this compound makes it suitable for use as a pesticide or herbicide. Its ability to penetrate plant membranes could enhance efficacy against pests while minimizing toxicity to non-target organisms.

Case Studies and Research Findings

Several studies have documented the synthesis and application of similar compounds:

StudyCompoundFindings
Tert-butyl 2-(4-(trifluoromethyl)benzoyl)hydrazinecarboxylateExhibited significant antimicrobial and anticancer properties, suggesting a mechanism involving enzyme inhibition.
N-Alkyl-2-[4-(trifluoromethyl)benzohydrazide]Effective against Mycobacterium tuberculosis, highlighting the potential for developing new anti-tubercular agents.
N-Tridecyl/pentadecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamidesDemonstrated potent inhibition of acetylcholinesterase, indicating potential use in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-(methoxycarbonyl)-phenyl)hydrazinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrazones with aldehydes, which are intermediates in various biochemical pathways . These interactions can modulate the activity of enzymes and influence cellular processes, making the compound valuable in drug development and other applications.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects
Compound Name Substituents Molecular Formula Key Properties Reference
Tert-butyl 2-(2-(methoxycarbonyl)-phenyl)hydrazinecarboxylate Methoxycarbonyl (ortho-phenyl) C₁₄H₁₈N₂O₄ High solubility in THF/DCM; used in heterocycle synthesis
(Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate Methoxycarbonyl (para-phenyl), ethylidene C₁₆H₂₀N₂O₄ Stereospecific reactivity; 99% purity (industrial grade)
tert-butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate Tetrahydro-2H-pyran-4-yl C₁₁H₂₀N₂O₃ Similarity index: 0.55; cyclic ether enhances rigidity
tert-butyl 2-(4-(pyridin-2-yl)benzylidene)hydrazinecarboxylate Pyridinyl-benzylidene C₁₈H₂₁N₃O₂ Similarity index: 0.78; aromatic π-π interactions
tert-butyl 2-methyl-2-phenylhydrazinecarboxylate Methyl, phenyl C₁₂H₁₈N₂O₂ Melting point: ~124°C; stabilizes via steric hindrance

Key Observations :

  • Electronic Effects: Methoxycarbonyl groups increase electrophilicity at the carbonyl carbon, favoring nucleophilic attacks (e.g., in hydrazone formation) compared to non-polar substituents like tert-butyl .
  • Steric Effects : Bulky groups (e.g., tetrahydro-2H-pyran) reduce reaction rates in condensation steps but improve regioselectivity .
  • Stereochemical Impact : Ethylidene derivatives (e.g., Z-isomer in ) exhibit distinct reactivity in cycloadditions due to restricted rotation.
Physical and Spectral Properties
  • Solubility : Compounds with tert-butyl groups (e.g., C₁₄H₁₈N₂O₄) dissolve readily in DCM/THF, while pyridinyl derivatives (C₁₈H₂₁N₃O₂) require polar aprotic solvents .
  • Thermal Stability : Methyl-phenyl analogs (C₁₂H₁₈N₂O₂) exhibit higher melting points (~124°C) due to crystalline packing .
  • Spectroscopic Signatures : IR spectra consistently show C=O stretches at 1680–1720 cm⁻¹, while ¹H NMR distinguishes substituents (e.g., methoxycarbonyl protons at δ 3.8–4.0 ppm) .

Biological Activity

Tert-butyl 2-(2-(methoxycarbonyl)-phenyl)hydrazinecarboxylate (CAS No. 1824102-83-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₈N₂O₄
  • Molecular Weight : 266.30 g/mol
  • IUPAC Name : tert-butyl 2-(2-(methoxycarbonyl)phenyl)hydrazine-1-carboxylate

The compound features a tert-butyl group, a methoxycarbonyl group, and a phenyl ring attached to a hydrazinecarboxylate moiety. Its structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies.

This compound is believed to exert its biological effects through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its potential therapeutic effects.
  • Hydrazone Formation : It can react with aldehydes to form hydrazones, which are intermediates in various biochemical pathways.
  • Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, protecting cells from oxidative stress.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies evaluating the cytotoxic effects on cancer cell lines such as B16F10 melanoma cells have shown promising results. The compound's ability to reduce cell viability at specific concentrations suggests potential as an anticancer agent.

  • Case Study : In vitro experiments demonstrated that treatment with the compound at concentrations of 1, 2, and 5 µM for 48 hours led to significant reductions in cell viability, indicating its potential as a chemotherapeutic agent.

Safety and Toxicity

Safety assessments indicate that this compound has associated hazards typical of hydrazine derivatives, including flammability and toxicity upon ingestion or skin contact. Proper handling precautions are essential when working with this compound.

Q & A

Q. What are the standard synthetic protocols for preparing tert-butyl 2-(2-(methoxycarbonyl)-phenyl)hydrazinecarboxylate?

The compound is typically synthesized via condensation of tert-butyl carbazate with 2-(methoxycarbonyl)benzaldehyde or analogous carbonyl derivatives. General procedures involve reacting the carbazate with aldehydes/ketones under acidic (e.g., acetic acid) or basic (e.g., n-BuLi) conditions in solvents like THF or methanol. Purification is achieved via column chromatography (e.g., 10–25% EtOAc/hexanes), yielding products as oils or solids (61–98% yields). Structural confirmation relies on NMR, IR, and mass spectrometry .

Q. How is the structural integrity of this compound verified in synthetic workflows?

Post-synthesis characterization includes:

  • 1H/13C NMR : To confirm hydrazinecarboxylate backbone and substituent integration (e.g., methoxycarbonyl phenyl resonance at δ ~8.0–7.0 ppm for aromatic protons and δ ~165–170 ppm for carbonyl carbons).
  • IR Spectroscopy : Stretching vibrations for C=O (1730–1680 cm⁻¹) and N–H (3300–3100 cm⁻¹).
  • Mass Spectrometry : Molecular ion peaks matching the expected m/z (e.g., [M+H]+ or [M+Na]+) .

Q. What are the primary research applications of this compound in organic chemistry?

It serves as a versatile intermediate for:

  • Protected hydrazine synthesis : Facilitating nucleophilic substitution or coupling reactions while avoiding side reactions at the hydrazine moiety.
  • Heterocycle construction : Precursor for pyrazoles, triazoles, or thiadiazines via cyclization with diketones or thiocarbazides .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound?

Yield discrepancies (e.g., 40% vs. 98%) may arise from:

  • Stoichiometric ratios : Excess aldehyde/carbazate (1.2–1.5 eq) improves conversion.
  • Temperature control : Reflux for ketone condensations vs. room temperature for aldehydes.
  • Acid/base selection : n-BuLi enhances deprotonation efficiency in THF at −78°C for sensitive substrates .

Q. What mechanistic insights govern the Boc-deprotection of this compound in pharmaceutical intermediates?

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions (e.g., TFA in DCM or HCl/dioxane) to generate free hydrazines. Kinetic studies show that electron-withdrawing substituents (e.g., methoxycarbonyl) accelerate deprotection by stabilizing transient carbocations. Monitoring via TLC or LC-MS ensures complete removal of the Boc group without side reactions .

Q. How does this compound contribute to the development of histone deacetylase (HDAC) inhibitors?

Alkylated hydrazinecarboxylates derived from this scaffold exhibit selective HDAC inhibition. For example, Boc-deprotected analogs act as zinc-binding groups, with substituents (e.g., aryl or alkyl chains) modulating potency and selectivity. In vitro assays (e.g., fluorescence-based HDAC profiling) validate activity, with IC50 values <100 nM reported for optimized derivatives .

Data Contradiction and Troubleshooting

Q. How should researchers resolve discrepancies in spectroscopic data for this compound?

  • NMR signal splitting : Impurities from incomplete purification or tautomerism (hydrazine vs. hydrazone forms) may cause unexpected splitting. Recrystallization or preparative HPLC improves purity.
  • Mass spectrometry anomalies : Isotopic patterns (e.g., chlorine adducts) require re-evaluation of synthetic steps or solvent residues .

Q. What strategies mitigate side reactions during hydrazinecarboxylate functionalization?

  • Protecting group compatibility : Avoid conditions that hydrolyze the methoxycarbonyl group (e.g., strong bases).
  • Chelation control : Use Lewis acids (e.g., ZnCl2) to direct regioselective alkylation or acylation at the hydrazine nitrogen .

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